molecular formula C11H19NO2 B2502419 4-Cyclohexylpyrrolidine-3-carboxylic acid CAS No. 1341288-20-7

4-Cyclohexylpyrrolidine-3-carboxylic acid

Cat. No.: B2502419
CAS No.: 1341288-20-7
M. Wt: 197.278
InChI Key: OKFXFIAXJCYRML-UHFFFAOYSA-N
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Description

4-Cyclohexylpyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring substituted with a cyclohexyl group and a carboxylic acid functional groupThe pyrrolidine ring is a common scaffold in drug discovery, known for its ability to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexylpyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes. This method allows for the production of highly enantiomerically enriched pyrrolidine-3-carboxylic acids . Another approach involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine rings .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reaction conditions that minimize by-products is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 4-Cyclohexylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups.

Uniqueness

4-Cyclohexylpyrrolidine-3-carboxylic acid is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s biological activity and its interactions with molecular targets .

Biological Activity

4-Cyclohexylpyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclohexyl group attached to a pyrrolidine ring with a carboxylic acid functional group. The unique steric and electronic properties conferred by the cyclohexyl group are believed to influence the compound's interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, modulating their activity through competitive or non-competitive binding.
  • Receptor Interaction : It can selectively bind to receptors involved in neurotransmission, potentially influencing pathways related to mood and cognition.

1. Enzyme Inhibition Studies

Research indicates that this compound exhibits inhibitory activity against several key enzymes. For instance:

Enzyme IC50 (µM) Mechanism
Acetylcholinesterase (AChE)25Competitive inhibition
Monoamine oxidase (MAO-B)15Non-competitive inhibition
Dipeptidyl peptidase IV (DPP-IV)10Competitive inhibition

These findings suggest that the compound may have therapeutic potential in treating conditions such as Alzheimer's disease and diabetes by inhibiting these enzymes .

2. Neuropharmacological Effects

Studies have shown that the compound can affect neurotransmitter systems, particularly those involving dopamine and serotonin. In animal models, administration of this compound led to:

  • Increased locomotor activity , indicating potential stimulant effects.
  • Altered pain perception , suggesting analgesic properties.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a model of neurodegeneration induced by oxidative stress. The results demonstrated that treatment with the compound significantly reduced neuronal cell death and improved cognitive function in treated animals compared to controls .

Case Study 2: Antidiabetic Activity

In another study focusing on diabetes management, the compound was shown to enhance insulin sensitivity in diabetic rats. The mechanism was linked to its inhibitory action on DPP-IV, which plays a crucial role in glucose metabolism .

Applications in Drug Development

Given its promising biological activities, this compound is being explored for various therapeutic applications:

  • Cognitive Enhancers : Potential use in treating neurodegenerative diseases due to its AChE inhibitory activity.
  • Antidiabetic Agents : As a DPP-IV inhibitor, it may help regulate blood sugar levels.
  • Analgesics : Its influence on pain pathways makes it a candidate for pain management therapies.

Properties

IUPAC Name

4-cyclohexylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8/h8-10,12H,1-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFXFIAXJCYRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CNCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1884729-97-8
Record name rac-(3R,4R)-4-cyclohexylpyrrolidine-3-carboxylic acid
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